Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate is a complex organic compound belonging to the class of pyrroloquinoxalines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-a]quinoxalines, including Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate, typically involves the intramolecular cyclization of quinoxaline derivatives. One common method involves the reaction of N-(2,4-difluorophenyl)-1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carboxamide with sodium hydride . Another method includes the Clauson-Kaas reaction of 2-nitroaniline with 2,5-dimethoxytetrahydrofuran in acetic acid, followed by reduction using a NaBH4-CuSO4 system .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be oxidized using reagents like potassium permanganate or reduced using hydrogen in the presence of a palladium catalyst .
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, acetic acid, and NaBH4-CuSO4. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce various substituted pyrroloquinoxalines .
Scientific Research Applications
Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate involves its interaction with molecular targets such as Akt kinase. By inhibiting this kinase, the compound can interfere with cell signaling pathways that regulate cell growth, survival, and apoptosis . This inhibition can lead to the suppression of tumor cell proliferation and induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]quinoxaline: Shares a similar core structure but may have different substituents, leading to variations in biological activity.
Quinoxaline: A simpler structure that lacks the pyrrole ring, resulting in different chemical properties and applications.
Pyrazinone: Another related compound with a different ring structure, often used in similar biological studies.
Uniqueness
Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit Akt kinase and its potential anti-cancer activity make it a valuable compound for further research and development .
Properties
CAS No. |
94543-19-8 |
---|---|
Molecular Formula |
C20H16N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate |
InChI |
InChI=1S/C20H16N2O3/c1-25-18(23)12-14-11-17-19(13-7-3-2-4-8-13)21-15-9-5-6-10-16(15)22(17)20(14)24/h2-11,24H,12H2,1H3 |
InChI Key |
BTXIWGHGKQUDCU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(N2C3=CC=CC=C3N=C(C2=C1)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.